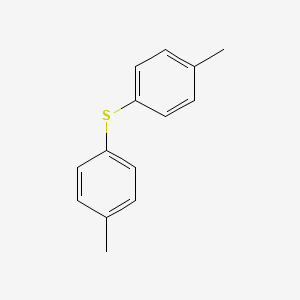

Di-p-tolyl sulphide

Overview

Description

Di-p-tolyl sulphide is an organic sulphide with the molecular formula $ \text{C}{14}\text{H}{14}\text{S} $, consisting of two para-tolyl (methyl-substituted phenyl) groups bonded to a sulfur atom. It belongs to the class of diaryl sulphides, characterized by their sulfur-centered covalent bonding with aromatic substituents. Key properties include:

- Solubility: Highly soluble in non-polar solvents like benzene, chloroform, and carbon disulfide, but less so in polar solvents such as ethanol or ether .

- Stability: Decomposes at elevated temperatures (e.g., darkens at 90°C and degrades above 98°C) and is sensitive to light .

- Synthesis: Typically prepared via reactions involving hydrogen sulphide with organometallic precursors or through nucleophilic substitution of p-tolyl thiols .

Preparation Methods

Preparation Methods of Di-p-tolyl Sulphide

Grignard Reagent Route

One classical and commonly used laboratory synthesis involves the reaction of p-tolyl magnesium bromide (a Grignard reagent) with sulfur dichloride. This method proceeds as follows:

- Reaction: p-tolyl magnesium bromide + sulfur dichloride → this compound

- Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

- Temperature: Low temperatures are maintained to control the reaction rate and avoid side reactions.

- Workup: The product is isolated by standard extraction and purification techniques.

This approach benefits from the high reactivity of Grignard reagents and the direct formation of the C–S bond. However, it requires careful handling of moisture-sensitive reagents and strict exclusion of oxygen.

Nucleophilic Substitution Using Sodium Sulphide

In industrial and large-scale preparations, this compound is often synthesized by nucleophilic aromatic substitution:

- Reaction: p-tolyl chloride + sodium sulphide → this compound

- Solvent: Typically ethanol or water is used as the reaction medium.

- Conditions: The reaction is generally conducted under reflux to enhance conversion.

- Purification: The crude product is purified by distillation or recrystallization.

This method is favored industrially due to its cost-effectiveness, scalability, and the availability of starting materials. It avoids the need for sensitive organometallic reagents and can be adapted to continuous flow processes.

Transition Metal-Catalyzed Cross-Coupling Methods

Recent advances in palladium-catalyzed cross-coupling chemistry have enabled the synthesis of diaryl thioethers, including this compound, under milder and more selective conditions:

- Catalyst system: Palladium complexes with alkylbisphosphine ligands (e.g., CyPF-tBu) have shown high activity and functional group tolerance.

- Reagents: Two aryl halides and a thiol surrogate such as triisopropylsilanethiol (TIPS-SH).

- Procedure: A one-pot sequence where the silyl-protected thiol intermediate is formed and then coupled with a second aryl halide.

- Base: Lithium hexamethyldisilazide (LiHMDS) and cesium fluoride (CsF) are used to facilitate the coupling and deprotection steps.

- Temperature: Reactions are typically performed at 90–110°C.

- Yields: High yields (up to 98%) of unsymmetrical diaryl sulfides have been reported.

This method avoids the isolation of unstable aromatic thiols and minimizes side reactions such as disulfide formation. It also allows for the synthesis of unsymmetrical diaryl sulfides with broad substrate scope.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Grignard Reagent with SCl2 | p-tolyl magnesium bromide, SCl2 | None (inert atmosphere) | Low temp, inert atmosphere | Moderate | Direct C–S bond formation | Moisture sensitive, complex setup |

| Sodium Sulphide Substitution | p-tolyl chloride, Na2S | None | Reflux in ethanol/water | High | Scalable, cost-effective | Requires halide substrate |

| Pd-Catalyzed Cross-Coupling | p-bromotoluene, TIPS-SH, Pd catalyst | LiHMDS, CsF | 90–110°C, toluene solvent | 90–98 | Mild, selective, one-pot | Requires expensive catalyst |

Detailed Research Findings and Analysis

Grignard Route

The reaction of p-tolyl magnesium bromide with sulfur dichloride is a classical approach. The Grignard reagent acts as a nucleophile attacking sulfur dichloride, forming the diaryl sulfide after elimination of magnesium salts. Control of temperature and oxygen exclusion is critical to prevent side reactions such as oxidation to sulfoxides or sulfones.

Industrial Sodium Sulphide Method

This method relies on the nucleophilic substitution of an aryl chloride by sodium sulfide. The reaction proceeds via the formation of an aryl thiolate intermediate, which then couples to form the diaryl sulfide. The use of protic solvents like ethanol or water facilitates the reaction and makes it environmentally benign. The product is purified by distillation or recrystallization to achieve high purity suitable for industrial applications.

Palladium-Catalyzed Cross-Coupling

A significant advancement is the development of palladium-catalyzed coupling of aryl halides with thiol surrogates such as triisopropylsilanethiol. This method proceeds via:

- Initial formation of a silyl-protected thiol intermediate.

- Subsequent coupling with a second aryl halide catalyzed by Pd(0) complexes.

- Use of LiHMDS as a strong base to deprotonate intermediates.

- CsF to cleave the silyl protecting group in situ, enabling one-pot synthesis.

The reaction tolerates various functional groups and proceeds with high turnover numbers and selectivity. For example, the coupling of p-bromotoluene with TIPS-SH yields the protected thiol in 98% yield with 0.05 mol% catalyst loading. Subsequent coupling with a second aryl bromide produces the diaryl sulfide in up to 97% isolated yield.

Table 1. Selected Reaction Yields for Coupling of TIPS-SH with Aryl Bromides

| Entry | Aryl Halide | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 4-bromotoluene | 0.05 | 98 |

| 4 | 4-bromotoluene | 0.1 | 91 |

| 5 | 4-chlorotoluene | 0.1 | 96 |

| 8 | 2-bromotoluene | 0.25 | 99 |

| 12 | 1-bromonaphthalene | 0.05 | 97 |

Reaction conditions: 1 mmol aryl halide, 1 mmol TIPS-SH, LiHMDS base, toluene solvent, 90–110°C, 2–4 h reaction time.

Chemical Reactions Analysis

Types of Reactions: Di-p-tolyl sulphide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form di-p-tolyl sulfoxide and di-p-tolyl sulfone.

Reduction: The compound can be reduced to form p-tolyl thiol.

Substitution: It can undergo substitution reactions where the p-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Di-p-tolyl sulfoxide and di-p-tolyl sulfone.

Reduction: p-Tolyl thiol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

Di-p-tolyl sulphide serves as a crucial reagent in organic synthesis. It is utilized in the preparation of various organic compounds, including sulfoxides and sulfones, through oxidation and reduction reactions. The compound's unique properties facilitate the formation of disulfide bonds, which are essential for many biochemical processes .

Stabilizer in Polymer Chemistry

In polymer chemistry, this compound acts as a stabilizer, enhancing the thermal stability of polymers under extreme conditions. Its ability to form cross-links within polymer matrices improves mechanical properties and durability.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activities. Studies have explored its efficacy against various bacterial strains, suggesting its use in developing new antimicrobial agents .

Role in Biochemical Pathways

The compound's disulfide bonds play a significant role in the structural stabilization of proteins and enzymes, influencing their functionality. This aspect is particularly relevant in biochemical research focusing on protein folding and stability .

Medical Applications

Therapeutic Potential

Ongoing research is investigating this compound's potential as a therapeutic agent due to its unique chemical structure. Its properties may be harnessed for drug development, particularly in targeting specific biological pathways .

Industrial Applications

Lubricants

this compound is widely used as a load-carrying additive in lubricants due to its excellent anti-wear and extreme load-bearing qualities. It enhances the performance of lubricants under high pressure and temperature conditions, making it suitable for various industrial applications .

Energy Storage Devices

The compound has been identified as a valuable component in energy storage devices, such as batteries. Its role as an electrolyte additive improves high-voltage performance and overall efficiency .

Pesticides

In agriculture, this compound is utilized in the formulation of pesticides, leveraging its chemical properties to enhance effectiveness against pests while minimizing environmental impact .

Case Study 1: Lubricant Performance Enhancement

A study demonstrated that incorporating this compound into lubricant formulations significantly improved wear resistance under extreme load conditions. The compound's ability to form protective films on metal surfaces was highlighted as a key factor contributing to its effectiveness .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria, indicating its potential for use in developing new antimicrobial treatments .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Facilitates formation of disulfide bonds |

| Polymer Chemistry | Stabilizer | Enhances thermal stability |

| Biology | Antimicrobial agent | Potential for new treatments |

| Medicine | Therapeutic agent | Targets specific biological pathways |

| Industry | Lubricants | Anti-wear properties |

| Energy Storage | Electrolyte additive | Improves high-voltage performance |

| Agriculture | Pesticides | Effective against pests |

Mechanism of Action

The mechanism by which di-p-tolyl sulphide exerts its effects involves its interaction with various molecular targets. In oxidation reactions, the sulphur atom in this compound acts as a nucleophile, attacking electrophilic centers in oxidizing agents. This leads to the formation of sulfoxides and sulfones. In reduction reactions, the sulphur atom is reduced, leading to the formation of thiols .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Di-p-tolyl sulphide with structurally related compounds:

Key Observations :

- Substituent Effects: The para-methyl groups in this compound enhance lipophilicity compared to Diphenyl sulphide, improving solubility in non-polar solvents .

- Thermal Stability : Di-p-tolyl sulfone exhibits superior thermal stability due to its oxidized sulfone group ($ \text{SO}_2 $), whereas the sulphide decomposes at lower temperatures .

- Volatility : Diethyl sulphide’s smaller alkyl groups result in lower molecular weight and higher volatility compared to aromatic sulphides .

Spectroscopic and Analytical Data

- NMR Characterization : Di-p-tolyl polysulfide mixtures (e.g., 4b–4g) show distinct $ ^1\text{H} $ NMR peaks at δ 2.35 ppm (methyl protons) and aromatic signals between δ 7.1–7.3 ppm, similar to this compound but with additional S–S bond complexity .

- Thermodynamic Data : Enthalpy of formation ($ \Delta_fH^\circ $) for Di-p-tolyl sulfone is higher ($ -320 \, \text{kJ/mol} $) compared to sulphides, reflecting greater bond strength in sulfones .

Biological Activity

Di-p-tolyl sulphide (CHS) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial research and industrial applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and case studies, supported by data tables.

Overview

This compound consists of two p-tolyl groups linked by a sulfur atom. Its unique structure contributes to its diverse applications in chemistry and biology, including its role as a reagent in organic synthesis and a stabilizer in polymer chemistry .

Biochemical Pathways

The biological activity of this compound can be attributed to its ability to form disulfide bonds, which are crucial for the structural stabilization of proteins and enzymes. These bonds can influence cellular functions and metabolic pathways, leading to various biochemical effects .

Cellular Effects

Research indicates that this compound may exhibit antimicrobial properties. Its mechanism involves disrupting cellular processes in target organisms, potentially affecting cell membrane integrity and function . The compound's stability under various environmental conditions enhances its effectiveness in biological applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential utility in developing new antimicrobial therapies .

Corrosion Inhibition

In addition to its biological activity, this compound has been studied for its role as a corrosion inhibitor. A comparative analysis with other diaryl sulfides revealed that this compound exhibited superior inhibition efficiency against iron corrosion:

| Compound | Inhibition Efficiency (%) |

|---|---|

| This compound | 91% |

| Dapsone | 85% |

| Other diaryl sulfides | Varies (60-80%) |

This property is attributed to the compound's ability to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates .

Computational Studies

Recent computational investigations have examined the thermodynamic stability of Di-p-tolyl disulfide polymorphs under varying pressure conditions. The studies utilized density functional theory (DFT) to assess phase transitions and stability, revealing that specific polymorphs exhibit enhanced stability at elevated pressures due to their compressibility characteristics .

Industrial Applications

This compound is widely used in industrial formulations, particularly in lubricants due to its anti-wear properties. Its effectiveness in high-pressure environments makes it a valuable additive in various mechanical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Di-p-tolyl sulphide, and how can its purity be validated experimentally?

- Synthesis : this compound is typically synthesized via nucleophilic substitution reactions between p-tolyl thiols and activated aryl halides. For example, coupling p-toluenethiol with p-iodotoluene in the presence of a copper catalyst under inert conditions .

- Purity Validation :

- Chromatography : Use HPLC or GC-MS to confirm the absence of byproducts (e.g., unreacted thiols or halides).

- Spectroscopy : Employ -NMR (100 MHz) to verify structural integrity, with characteristic peaks for methyl groups (~2.3 ppm) and aromatic protons (~6.8–7.2 ppm) .

- Elemental Analysis : Confirm sulfur content via combustion analysis.

Q. How should researchers handle safety risks associated with this compound during experimental workflows?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313, H333 warnings) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation hazards.

- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for disposal to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

- NMR Spectroscopy : - and -NMR provide detailed structural confirmation, with methyl and aromatic carbons distinguishable in DEPT spectra .

- ESR Spectroscopy : Useful for detecting radical intermediates (e.g., cation radicals) in oxidation studies, with hyperfine splitting patterns revealing electron distribution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 230.1 for CHS).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across solvent systems?

- Methodology :

Solvent Screening : Compare solubility, stability, and reactivity in polar (e.g., CHNO) vs. nonpolar solvents (e.g., toluene) using UV-Vis spectroscopy to monitor degradation .

Theoretical Modeling : Apply density functional theory (DFT) to calculate solvent-dependent parameters (e.g., dipole moments) and validate against experimental data .

Error Analysis : Critically review prior experimental conditions (e.g., temperature, purity of reagents) to identify confounding variables .

Q. What experimental designs are optimal for studying the stability of this compound under oxidative or thermal stress?

- Oxidative Stability :

- Accelerated Aging : Expose the compound to HO or O in controlled environments, monitoring decomposition via FTIR or GC-MS.

- Radical Trapping : Use ESR to detect transient radicals and identify degradation pathways .

- Thermal Stability :

- DSC/TGA : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds.

Q. How can computational models be validated against experimental data for this compound’s reactivity in catalytic systems?

- Validation Workflow :

DFT Calculations : Simulate reaction pathways (e.g., sulfide oxidation to sulfoxide) and compare activation energies with experimental kinetic data .

Kinetic Isotope Effects (KIE) : Measure KIEs for proton-transfer steps to validate transition-state models.

Spectroscopic Benchmarking : Align computed NMR/ESR spectra with empirical results to refine computational parameters .

Q. What strategies address reproducibility challenges in synthesizing this compound derivatives for structure-activity studies?

- Standardization :

- Protocol Documentation : Detail catalyst loading, reaction time, and purification steps to minimize batch-to-batch variability .

- Supporting Information : Publish full synthetic procedures, including failed attempts, in supplementary materials to guide troubleshooting .

Q. Data Analysis & Reporting

Q. How should researchers critically analyze conflicting data on this compound’s electronic properties in peer-reviewed literature?

- Critical Evaluation Framework :

Contextualize Methods : Compare experimental setups (e.g., solvent polarity in ESR studies) that may influence results .

Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., response surface methodology) to identify trends or outliers .

Controlled Replication : Reproduce key experiments under standardized conditions to isolate variables .

Q. What are best practices for documenting this compound’s experimental data to ensure reproducibility?

- Data Reporting :

- Structured Appendices : Include raw NMR/ESR spectra, chromatograms, and elemental analysis in supplementary files, formatted as per journal guidelines .

- Metadata Annotation : Specify instrument calibration details (e.g., NMR spectrometer frequency, temperature settings) .

- Open Data : Deposit datasets in repositories like Zenodo with unique DOIs for public access .

Q. Ethical & Methodological Considerations

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for this compound?

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWFTYEJYEOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211050 | |

| Record name | Di-p-tolyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-94-0 | |

| Record name | 1,1′-Thiobis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-p-tolyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.